2-Bromo-3-chlorophenylacetic acid

説明

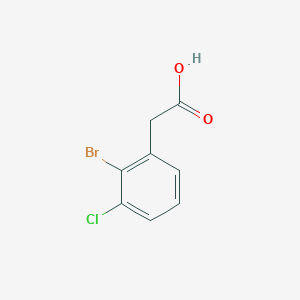

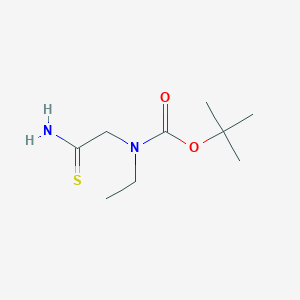

“2-Bromo-3-chlorophenylacetic acid”, also known as BC-3, is a chemical compound with the molecular formula C8H6BrClO2. This compound has gained attention in scientific research due to its potential applications in various fields of research and industry .

Molecular Structure Analysis

The molecular formula of this compound is C8H6BrClO2 . The structure of this compound includes a phenyl ring substituted with bromo and chloro groups, and an acetic acid moiety.

科学的研究の応用

Anti-inflammatory Applications

- Derivatives of 2-amino-3-benzoylphenylacetic acid, a compound structurally related to 2-Bromo-3-chlorophenylacetic acid, have been synthesized and evaluated for anti-inflammatory, analgesic, and cyclooxygenase inhibiting activity, showing potency in these assays (D. A. Walsh et al., 1984).

Environmental Toxicology and Degradation

- Studies have focused on the degradation pathways and environmental toxicology of chlorophenoxyacetic acids, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which share the halogenated phenylacetic acid structure with this compound. These studies explore the effects on non-target organisms and potential for water contamination, thus informing on the environmental impact and degradation mechanisms of such compounds (N. Jaafarzadeh et al., 2017).

Synthesis and Catalysis

- Research into the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde suggests interest in the synthesis methods and catalytic applications of bromophenylacetic acids, which could be relevant to understanding the applications of this compound (K. Ogura et al., 1975).

Phytoremediation

- The use of bacterial endophytes to enhance the phytoremediation of herbicide-contaminated substrates, specifically for chlorophenoxyacetic acids, demonstrates the potential for biological methods to mitigate the environmental impact of such compounds. This could be relevant for the cleanup and management of areas contaminated by related compounds like this compound (K. Germaine et al., 2006).

Spectroscopic Analysis and Reactivity

- Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including bromo-substituted variants, highlight the interest in the physical and chemical properties of such compounds, which could inform the development of new materials or chemical sensors (A. K. Srivastava et al., 2015).

作用機序

Target of Action

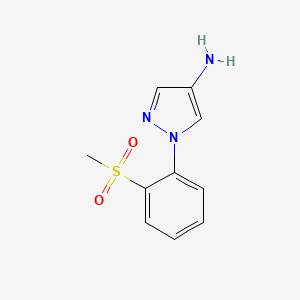

It is used in the preparation of piperazine derivatives as 5-ht1b antagonists . The 5-HT1B receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and it plays a significant role in the serotonin system .

Mode of Action

Antagonists of the 5-HT1B receptor inhibit the function of these receptors, potentially altering serotonin signaling .

Biochemical Pathways

Considering its role in the synthesis of 5-ht1b antagonists, it may influence the serotonin pathway . This pathway plays a crucial role in various physiological processes, including mood regulation, appetite, and sleep.

Result of Action

Given its role in the synthesis of 5-ht1b antagonists, it may contribute to the modulation of serotonin signaling, which could have various effects depending on the specific context .

生化学分析

Biochemical Properties

2-Bromo-3-chlorophenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in the metabolism of aromatic compounds. For instance, it can act as a substrate for enzymes such as cytochrome P450 monooxygenases, which catalyze the hydroxylation of aromatic rings. This interaction can lead to the formation of hydroxylated derivatives, which may further participate in various metabolic pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In certain cell types, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in hepatocytes, this compound can induce the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their heme group, thereby preventing the oxidation of substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . This degradation can lead to the formation of byproducts that may have different biochemical properties and effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. In animal studies, it has been observed that high doses of this compound can induce toxic effects, such as liver damage and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. The compound can be metabolized by enzymes such as cytochrome P450 monooxygenases, leading to the formation of hydroxylated derivatives . These derivatives can further participate in conjugation reactions, such as glucuronidation and sulfation, which facilitate their excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, which may influence its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles.

特性

IUPAC Name |

2-(2-bromo-3-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWZVTBUNNJBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-{2-[(2-Methoxyethyl)(methyl)amino]ethoxy}phenyl)methanamine](/img/structure/B1523924.png)